molecular formula C21H27N7O5S B10918335 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}piperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}piperidine-3-carboxamide

Cat. No.: B10918335
M. Wt: 489.6 g/mol
InChI Key: JQNIHXZUHKIDLI-UHFFFAOYSA-N
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Description

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole, sulfonyl, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

    Formation of the Pyrazole Ring: Starting with a 1,3-diketone and hydrazine, the pyrazole ring is formed through cyclocondensation.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base like pyridine.

    Coupling with Piperidine: The sulfonylated pyrazole is coupled with a piperidine derivative through a nucleophilic substitution reaction.

    Furylmethyl Amino Carbonylation:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furylmethyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The sulfonyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amides or thioethers.

Chemistry:

  • Used as a building block for synthesizing more complex heterocyclic compounds.
  • Investigated for its reactivity and stability in various chemical environments.

Biology:

  • Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

  • Potential applications in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and pyrazole groups are crucial for binding to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(1H-Pyrazol-4-yl)-3-piperidinecarboxamide: Lacks the sulfonyl and furylmethyl groups, resulting in different pharmacological properties.

    N-(3-{[(2-Furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)-3-piperidinecarboxamide: Similar structure but without the sulfonyl group, affecting its reactivity and binding affinity.

Uniqueness: The presence of both sulfonyl and furylmethyl groups in 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)-3-PIPERIDINECARBOXAMIDE provides unique chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H27N7O5S

Molecular Weight

489.6 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[3-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]piperidine-3-carboxamide

InChI

InChI=1S/C21H27N7O5S/c1-14-18(11-23-27(14)3)34(31,32)28-8-4-6-15(12-28)20(29)24-17-13-26(2)25-19(17)21(30)22-10-16-7-5-9-33-16/h5,7,9,11,13,15H,4,6,8,10,12H2,1-3H3,(H,22,30)(H,24,29)

InChI Key

JQNIHXZUHKIDLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN(N=C3C(=O)NCC4=CC=CO4)C

Origin of Product

United States

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